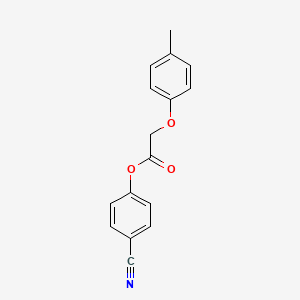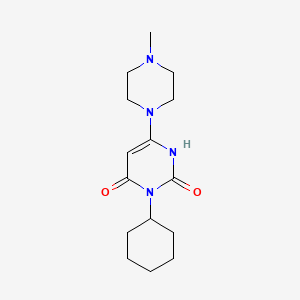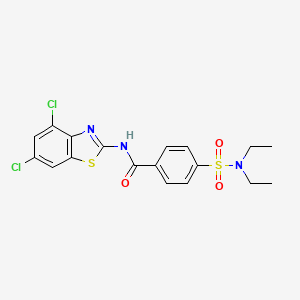![molecular formula C18H13ClN2O2S B6579305 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine CAS No. 922853-89-2](/img/structure/B6579305.png)
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine, or 3-BMP for short, is an organic compound with a wide range of applications in scientific research. It is a member of the benzodioxole family and is commonly used in drug development, organic synthesis, and biochemistry. 3-BMP is a versatile compound that has been used in a variety of experiments, from investigating the mechanism of action of drugs to studying the effects of environmental toxins.
科学的研究の応用
3-BMP has a wide range of applications in scientific research. It has been used in drug development to investigate the mechanism of action of drugs, as well as in organic synthesis to create novel molecules. Additionally, 3-BMP has been used in biochemistry to study the effects of environmental toxins and to investigate the effects of different molecules on biological systems. 3-BMP has also been used in drug discovery, as it can be used to identify new compounds that may have beneficial effects on the human body.
作用機序
The mechanism of action of 3-BMP is not yet fully understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, 3-BMP is thought to bind to the G-protein-coupled receptors, which are involved in a variety of physiological processes, such as the regulation of blood pressure, the regulation of cell growth, and the regulation of neurotransmission. Additionally, 3-BMP has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMP are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, 3-BMP has been shown to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. Additionally, 3-BMP has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 3-BMP has been shown to have an anti-diabetic effect, as it has been shown to reduce blood glucose levels and improve insulin sensitivity.
実験室実験の利点と制限
The use of 3-BMP in lab experiments has several advantages. First, it is a relatively inexpensive compound that is widely available, making it easy to obtain for most experiments. Second, it is a versatile compound that can be used in a variety of experiments, from drug development to organic synthesis. Finally, it is a relatively safe compound that has been used in a wide range of experiments without any significant side effects.
However, 3-BMP also has some limitations for lab experiments. First, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound. Second, it is not very soluble in water, so it may not be suitable for experiments that require the compound to be dissolved in aqueous solutions. Finally, it is not very stable, so it may not be suitable for experiments that require the compound to be stored for long periods of time.
将来の方向性
The potential future directions for 3-BMP are vast, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs that are based on the structure of 3-BMP. Additionally, 3-BMP could be used in the development of new compounds for organic synthesis, as well as in the development of compounds that can be used to study the effects of environmental toxins. Finally, 3-BMP could be used in the development of compounds that can be used to investigate the biochemical and physiological effects of different molecules on the human body.
合成法
3-BMP can be synthesized in a variety of ways, but the most common method is the reaction of 2-chlorophenylmethylsulfanyl pyridazine with 1,3-benzodioxole. This reaction is carried out in a two-step process, first by combining the two reactants in a solvent, and then by heating the mixture to a temperature of approximately 100°C. The reaction can also be performed in the presence of a catalyst, such as pyridine, to increase the rate of reaction. The resulting product is a white to off-white powder, which can then be purified by recrystallization.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-chlorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITFLZSNLGYJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chlorobenzyl)thio)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
![5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B6579263.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)

![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)

![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6579330.png)